2-Chloro-6-(furan-3-yl)pyrazine
Overview
Description
2-Chloro-6-(furan-3-yl)pyrazine is a chemical compound with the following properties:
- IUPAC Name : 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
- Molecular Formula : C<sub>7</sub>H<sub>5</sub>ClN<sub>4</sub>
- Molecular Weight : 180.6 g/mol
- CAS Number : 642459-09-4
Synthesis Analysis
The synthesis of this compound involves the chlorination of a pyrazine ring substituted with a furan-3-yl group. Specific synthetic routes and reaction conditions may vary, but the key step is the introduction of the chlorine atom at the 2-position of the pyrazine ring.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(furan-3-yl)pyrazine consists of a pyrazine core with a chlorine atom at the 2-position and a furan-3-yl substituent at the 6-position. The furan ring contributes to the overall aromaticity and reactivity of the compound.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, coupling, and functional group transformations. For example:
- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols) to yield different derivatives.
- Cross-Coupling Reactions : It can undergo Suzuki, Heck, or Sonogashira reactions to form C-C bonds.
- Oxidation/Reduction : The furan moiety may be oxidized or reduced under appropriate conditions.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents
- Storage Temperature : Inert atmosphere, 2-8°C
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).
- Precautionary Statements : Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Toxicology Studies : Assess safety profiles and potential environmental impact.
properties
IUPAC Name |
2-chloro-6-(furan-3-yl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-10-3-7(11-8)6-1-2-12-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZKECBTZKGHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(furan-3-yl)pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.